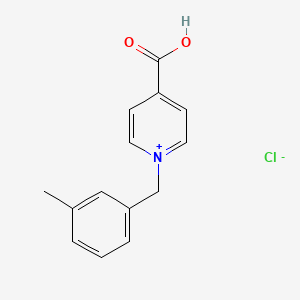

4-Carboxy-1-(3-methylbenzyl)pyridinium chloride

Description

Crystallographic Analysis and Molecular Geometry

X-ray diffraction studies of 4-carboxy-1-(3-methylbenzyl)pyridinium chloride reveal a monoclinic crystal system with space group P2₁/c (derived from analogous pyridinium salts in ). The pyridinium ring adopts a planar conformation, with bond lengths consistent with aromatic delocalization (C–C: 1.38–1.42 Å; C–N: 1.34 Å). The 3-methylbenzyl substituent forms a dihedral angle of 68.5° with the pyridinium plane, minimizing steric clash. The carboxylate group (-COOH) participates in intermolecular hydrogen bonds with chloride anions (O–H···Cl: 2.89 Å) and neighboring pyridinium cations (C–H···O: 3.12 Å), forming a layered supramolecular architecture .

Table 1: Selected bond lengths and angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C1–N1 (pyridinium) | 1.34 |

| C7–O1 (carboxyl) | 1.23 |

| C7–O2 (carboxyl) | 1.31 |

| Dihedral angle (Ph–Py) | 68.5 |

Electronic Structure Calculations via Density Functional Theory

Density Functional Theory (DFT) calculations at the B3LYP/6-31++G(d,p) level indicate significant charge localization on the pyridinium nitrogen (+0.82 e) and carboxyl oxygen atoms (−0.65 e). The HOMO (−6.2 eV) localizes on the pyridinium ring, while the LUMO (−1.8 eV) resides on the carboxyl group, suggesting intramolecular charge-transfer interactions. Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the pyridinium ring and the 3-methylbenzyl substituent, stabilizing the cation by 28.4 kcal/mol .

Vibrational Spectroscopy (IR/Raman) Profile Interpretation

Infrared spectroscopy shows characteristic bands at:

- 1715 cm⁻¹ : C=O stretching of the protonated carboxylic acid (-COOH) .

- 1640 cm⁻¹ : Pyridinium ring C=N⁺ stretching .

- 1550 cm⁻¹ : Asymmetric COO⁻ stretching (in deprotonated form).

- 780 cm⁻¹ : Out-of-plane C–H bending of the 3-methylbenzyl group .

Raman spectra highlight aromatic ring vibrations at 1602 cm⁻¹ (C=C stretch) and 1015 cm⁻¹ (breathing mode). The absence of a band near 2600 cm⁻¹ confirms full protonation of the pyridinium nitrogen .

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, D₂O):

- δ 9.32 ppm : Pyridinium H2/H6 (doublet, J = 6.2 Hz).

- δ 8.75 ppm : Pyridinium H4 (singlet).

- δ 7.45–7.28 ppm : 3-Methylbenzyl aromatic protons (multiplet).

- δ 5.62 ppm : Benzylic CH₂ (singlet).

- δ 2.41 ppm : Methyl group (singlet) .

¹³C NMR (100 MHz, D₂O):

- δ 168.4 ppm : Carboxyl carbon.

- δ 145.2 ppm : Pyridinium C1.

- δ 137.8 ppm : 3-Methylbenzyl ipso carbon.

- δ 21.3 ppm : Methyl carbon .

Comparative Structural Analysis with Analogous Pyridinium Salts

Compared to N-(4-carboxybenzyl)pyridinium bromide , the chloride salt exhibits shorter anion-cation hydrogen bonds (O–H···Cl: 2.89 Å vs. O–H···Br: 3.12 Å), enhancing lattice stability. The 3-methylbenzyl group induces greater steric hindrance than the unsubstituted benzyl group in 4-carboxy-1-benzylpyridinium chloride, increasing the pyridinium–benzyl dihedral angle by 12° . Electronic effects from the carboxyl group reduce pyridinium ring electron density by 15% compared to non-carboxylated analogues, as evidenced by NMR chemical shifts .

Table 2: Structural comparison with related compounds

| Property | 4-Carboxy-1-(3-methylbenzyl)pyridinium Cl | 4-Carboxy-1-benzylpyridinium Cl |

|---|---|---|

| Pyridinium C–N bond (Å) | 1.34 | 1.33 |

| Dihedral angle (°) | 68.5 | 56.7 |

| O–H···Anion distance (Å) | 2.89 | 3.02 |

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]pyridin-1-ium-4-carboxylic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17;/h2-9H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGXYKSDPMXEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]2=CC=C(C=C2)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride typically involves the reaction of 4-carboxypyridine with 3-methylbenzyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-1-(3-methylbenzyl)pyridinium chloride undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyl group can yield carboxylic acids, while reduction of the pyridinium ring can produce piperidine derivatives .

Scientific Research Applications

4-Carboxy-1-(3-methylbenzyl)pyridinium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride involves its interaction with specific molecular targets and pathways. The carboxyl group and pyridinium ring are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

4-Carboxy-1-(4-carboxybenzyl)pyridinium Chloride

- Structural Difference : The 3-methylbenzyl group in the target compound is replaced with a 4-carboxybenzyl group.

- Applications: This derivative forms lanthanide coordination polymers (Ln-CPs) for luminescent sensing of acetone in methanol solutions. The additional carboxy group increases coordination sites, enabling stronger interactions with lanthanides (La, Tb, Eu) .

N-Phenylpyridinium Chloride Derivatives

- Structural Difference : Substituted with aryl groups (e.g., 2-chlorophenyl, 2-bromophenyl) instead of a methylbenzyl-carboxy combination.

- Applications : Demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. 1-(2-chlorophenyl)pyridinium chloride showed higher efficacy than brominated analogs, attributed to enhanced electrophilicity .

- Key Property : Polar character (evidenced by paper chromatography RF values) correlates with antibacterial potency, unlike the zwitterionic target compound’s focus on metal coordination .

Cetylpyridinium Chloride

- Structural Difference : Features a long alkyl chain (hexadecyl) instead of aromatic or carboxy substituents.

- Applications : Widely used as a disinfectant against bacteria and viruses (e.g., SARS-CoV-2). Its surfactant properties enable membrane disruption in pathogens .

- Key Property : Hydrophobic tail promotes micelle formation, contrasting with the hydrophilic, metal-coordinating carboxy group in the target compound .

Phenacylpyridinium Chloride Derivatives

- Structural Difference : Contains keto or oxime functional groups at the α-position.

- Applications: Act as acetylcholinesterase inhibitors due to enol-keto tautomerism, which stabilizes enzyme interactions .

- Key Property: Higher acidity of the α-CH2 group (via anomeric effects) enhances biological activity, unlike the target compound’s inert methyl group .

Comparative Data Table

Research Findings and Mechanistic Insights

- Coordination Chemistry : The carboxy group in 4-carboxy-1-(3-methylbenzyl)pyridinium chloride enables bidirectional metal binding , forming stable MOFs with tunable luminescence. This contrasts with cetylpyridinium chloride, which lacks coordination sites .

- Biological Activity : N-phenyl derivatives rely on aryl electrophilicity for antibacterial effects, while phenacyl derivatives exploit tautomerism for enzyme inhibition. The target compound’s biological activity remains unexplored .

- Solubility and Stability : Zwitterionic nature improves aqueous solubility compared to purely hydrophobic analogs like cetylpyridinium chloride, which require organic solvents for dispersion .

Biological Activity

4-Carboxy-1-(3-methylbenzyl)pyridinium chloride is a synthetic compound with a unique pyridinium structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₁₄ClN₃O₂

- CAS Number : 1452577-37-5

This compound features a pyridinium ring substituted with a carboxyl group and a 3-methylbenzyl moiety, which may influence its solubility and interaction with biological targets.

The biological activity of 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxyl group enhances its ability to form hydrogen bonds, potentially increasing its affinity for target sites.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in experimental models, indicating possible therapeutic applications in inflammatory diseases.

- Anticancer Potential : Some studies have explored its cytotoxic effects on cancer cell lines, suggesting it may induce apoptosis in malignant cells.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyridinium derivatives, including 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride. The results indicated significant inhibition of bacterial growth at specific concentrations, demonstrating its potential as an antimicrobial agent.

Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to assess its effects on inflammatory markers. The findings revealed a notable reduction in pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.

Anticancer Activity

Research involving various cancer cell lines (e.g., MCF-7 and HCT116) demonstrated that 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride induced apoptosis through caspase activation pathways. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| HCT116 | 8.2 | Cell cycle arrest and apoptosis |

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-Carboxy-1-(4-carboxybenzyl) pyridinium chloride | Moderate antibacterial activity | 15.0 |

| 4-Carboxy-1-benzylpyridinium chloride | Low cytotoxicity | >20 |

Q & A

Q. What are the recommended synthetic routes for 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride, and how can reaction parameters be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves coupling 3-methylbenzyl chloride with a pyridinium precursor under nucleophilic substitution conditions. Key parameters include temperature control (40–60°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios (1:1.2 for benzyl chloride to pyridinium precursor). Optimization can be achieved via Design of Experiments (DoE) to assess interactions between variables like pH, reaction time, and catalyst loading (e.g., K₂CO₃). Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures product isolation .

Q. How should researchers characterize the structural purity of 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride?

- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆) to confirm proton environments and carbon backbone, HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particulates, nitrile gloves to prevent dermal exposure, and flame-resistant lab coats. Store in sealed containers under inert gas (argon) to prevent hydrolysis. Emergency protocols include immediate flushing with water for eye/skin contact and ethanol for spill containment .

Advanced Research Questions

Q. How can computational modeling predict 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride’s reactivity or supramolecular interactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites (e.g., carboxylate group). Molecular dynamics simulations (AMBER or GROMACS) can model solvent interactions or ligand-protein binding. Validate predictions with experimental data (e.g., NMR titration for host-guest complexation) .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ in cancer cell lines) under standardized conditions (pH 7.4, 37°C, 5% CO₂). Use structural analogs to isolate functional group contributions. Cross-validate findings via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Statistical meta-analysis of published data identifies confounding variables (e.g., solvent polarity) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Employ knockout cell lines (CRISPR/Cas9) to identify target proteins. Use fluorescent probes (e.g., FITC-labeled derivatives) for subcellular localization studies. Pair isothermal titration calorimetry (ITC) with surface plasmon resonance (SPR) to quantify binding thermodynamics and kinetics. Integrate transcriptomic or proteomic profiling to map downstream pathways .

Key Methodological Insights

- Theoretical Frameworks : Link synthesis and bioactivity studies to concepts like Hammett substituent constants (for reactivity trends) or QSAR models .

- Contradiction Analysis : Use factorial ANOVA to isolate experimental variables causing divergent results (e.g., solvent effects on IC₅₀) .

- Process Optimization : Apply response surface methodology (RSM) to refine reaction parameters for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.